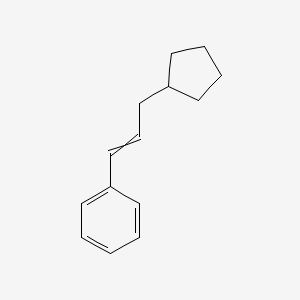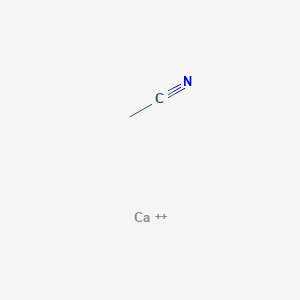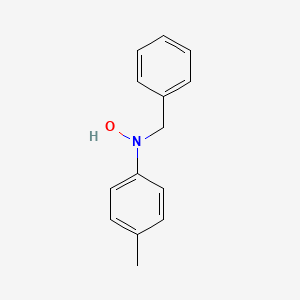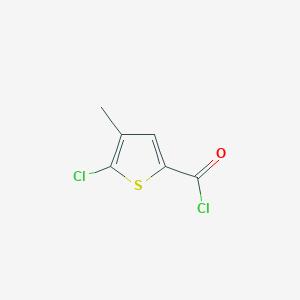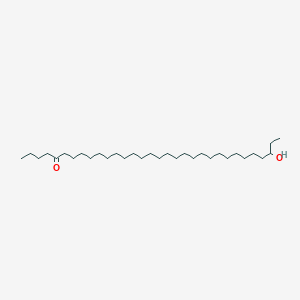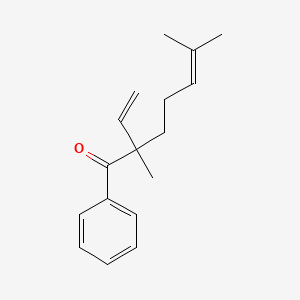
5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For instance, the compound can be synthesized by the reaction of 2-ethenyl-2,6-dimethyl-1-phenyl-1-heptene with an oxidizing agent to introduce the ketone functional group at the 1-position.
Industrial Production Methods
In an industrial setting, the production of 5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and phase transfer catalysis to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering cellular processes, and influencing biochemical pathways. The exact mechanism of action depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hepten-2-one, 4,6-dimethyl-: This compound has a similar structure but differs in the position and number of functional groups.
6-Methyl-5-hepten-2-one: Another structurally related compound with different functional groups and properties.
2,6-Dimethylhept-5-en-1-ol: A similar compound with an alcohol functional group instead of a ketone.
Uniqueness
5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications and research purposes.
Eigenschaften
CAS-Nummer |
92511-63-2 |
|---|---|
Molekularformel |
C17H22O |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
2-ethenyl-2,6-dimethyl-1-phenylhept-5-en-1-one |
InChI |
InChI=1S/C17H22O/c1-5-17(4,13-9-10-14(2)3)16(18)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3 |
InChI-Schlüssel |
KXWJMVZMLBIEQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)C(=O)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


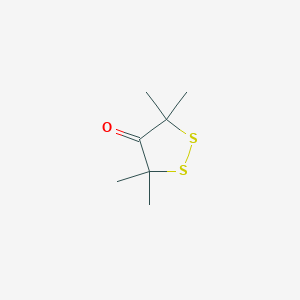

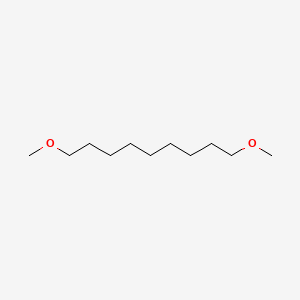
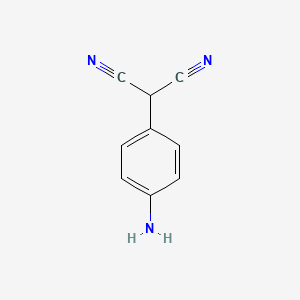
![2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one](/img/structure/B14349497.png)
